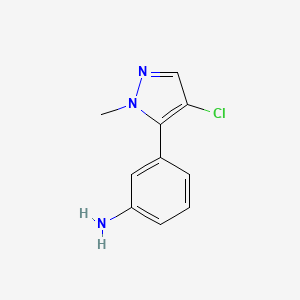

Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-

Description

Systematic IUPAC Name and CAS Registry Number

The compound benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- is systematically named according to IUPAC rules as 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline . This nomenclature prioritizes the pyrazole ring as the parent heterocycle, with substituents numbered to achieve the lowest possible locants. The benzene ring is treated as a substituent (aniline group) attached to the pyrazole at position 5, while the pyrazole itself bears a chlorine atom at position 4 and a methyl group at position 1 (Table 1).

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally related analogues, such as 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline (CAS 1423161-88-9) and 3-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline , demonstrate how minor positional changes in substituents alter registry identifiers.

Table 1: Nomenclature and identifiers of selected pyrazole-aniline derivatives

Structural Analogues and Isomeric Forms

The compound belongs to a broader family of pyrazole-aniline hybrids, where structural variations arise from:

- Positional isomerism : Altering substituent positions on either the pyrazole or benzene rings. For example, 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline shifts the pyrazole attachment from benzene position 3 to 2.

- Functional group substitution : Replacement of chlorine with other halogens (e.g., 3-fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline , CAS 1485191-34-1) or methyl groups with bulkier alkyl chains (e.g., 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride , CID 45081914).

- Heterocycle modification : Substitution of pyrazole with related heterocycles like imidazole or isoxazole (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , CAS 641571-11-1).

Isomeric forms of the compound include:

- Tautomerism : The pyrazole ring can exhibit prototropic tautomerism, though the 1-methyl group locks the hydrogen at position 1, stabilizing the 1H-tautomer.

- Stereoisonerism : While the planar structure precludes geometric isomerism, chiral analogues emerge when asymmetric centers are introduced (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid , CAS Not available).

Table 2: Isomeric and analogue diversity in pyrazole-aniline compounds

Historical Evolution of Nomenclature in Pyrazole-Aniline Derivatives

The nomenclature of pyrazole-aniline derivatives has evolved significantly since the 20th century:

- Early trivial names : Initially, compounds were named descriptively (e.g., "chloromethylpyrazole benzamine"), leading to ambiguity.

- IUPAC standardization : The 1979 IUPAC guidelines introduced systematic numbering for fused heterocycles, resolving conflicts in substituent prioritization. For instance, older terms like "5-(3-aminophenyl)-4-chloro-1-methylpyrazole" were replaced by 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline .

- CAS registry integration : Post-1990, CAS numbers became critical for disambiguating structurally similar compounds, as seen with 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline (CAS 1423161-88-9) versus its positional isomers.

A pivotal shift occurred with the adoption of the "Hantzsch-Widman" system for heterocycles, which standardized pyrazole numbering and substituent designation. This eliminated historical inconsistencies, such as alternating pyrazole ring numbering based on synthetic pathways. Modern nomenclature now rigorously adheres to:

- Lowest locant rules for substituents

- Alphabetical priority in functional groups

- Explicit stereochemical descriptors where applicable

Properties

CAS No. |

573712-02-4 |

|---|---|

Molecular Formula |

C10H10ClN3 |

Molecular Weight |

207.66 g/mol |

IUPAC Name |

3-(4-chloro-2-methylpyrazol-3-yl)aniline |

InChI |

InChI=1S/C10H10ClN3/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |

InChI Key |

DHFXBEQIXXMTRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines

The most common and versatile method to synthesize substituted pyrazoles, including 1-methyl-1H-pyrazol-5-yl derivatives, is the cyclocondensation reaction of 1,3-diketones or β-ketonitriles with hydrazine derivatives. This method is well-documented for producing regioselective pyrazoles with high yields and purity.

- Mechanism: The hydrazine nucleophilically attacks the carbonyl carbon of the diketone or ketonitrile, forming hydrazones, which then cyclize to form the pyrazole ring.

- Example: Girish et al. demonstrated a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving yields up to 95% with short reaction times and simple work-up.

Introduction of the 1-Methyl Group

Methylation at the N-1 position of the pyrazole ring is typically achieved by:

- Using methylhydrazine as the hydrazine source in the cyclocondensation step.

- Alternatively, post-synthetic N-alkylation of the pyrazole nitrogen using methyl halides under basic conditions.

Selective Chlorination at the 4-Position

Selective chlorination of the pyrazole ring at the 4-position can be achieved by:

- Electrophilic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.

- Alternatively, starting from chlorinated precursors or using chlorinated β-dicarbonyl compounds to direct substitution.

Coupling of Pyrazole to Benzenamine

Buchwald–Hartwig Amination

A highly effective method for coupling aryl halides with amines to form C-N bonds is the Buchwald–Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for synthesizing substituted anilines linked to heterocycles.

- Procedure: The 5-bromo or 5-chloro substituted pyrazole derivative is reacted with aniline under palladium catalysis, using ligands such as XPhos or tert-butyl XPhos.

- Optimization: Reaction temperature, ligand choice, and amine substitution pattern significantly affect yield and side product formation. For example, lowering the temperature from 100 °C to 75 °C and replacing tert-butyl XPhos with XPhos minimized side products and improved yields.

Alternative Coupling Strategies

- Nucleophilic aromatic substitution (SNAr) on activated chloro-substituted pyrazoles with aniline derivatives under basic conditions.

- Reductive amination or other condensation methods if suitable intermediates are available.

Industrial and Laboratory Scale Synthesis

Laboratory Scale

- The pyrazole ring is synthesized via cyclocondensation of methylhydrazine with appropriate β-dicarbonyl compounds.

- Chlorination is performed post-pyrazole formation.

- Buchwald–Hartwig coupling is used to attach the benzenamine group.

- Purification is typically done by recrystallization or chromatography.

Industrial Scale

- Automated reactors facilitate large-scale cyclocondensation and coupling reactions.

- Use of continuous flow reactors can improve selectivity and yield.

- Purification involves crystallization and chromatographic techniques to ensure high purity.

Data Table: Summary of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline can undergo various types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products .

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .

-

Substitution: : The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aniline in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

Androgen Receptor Modulation

The compound has been identified as a potent androgen receptor antagonist, making it useful in the treatment of androgen-dependent conditions such as prostate cancer. Research indicates that it exhibits high affinity for androgen receptors and can effectively inhibit the proliferation of prostate cancer cell lines. This property positions it as a promising candidate for developing therapies aimed at treating castration-resistant prostate cancer (CRPC) and benign prostatic hyperplasia .

Pharmaceutical Development

In pharmaceutical formulations, Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- serves as an intermediate in synthesizing other biologically active compounds. For instance, it is utilized in the preparation of various carboxamide derivatives that demonstrate significant biological activity against cancer cells. The low potential for drug-drug interactions and favorable safety profile further enhance its suitability for clinical applications .

Mechanism of Action

The mechanism through which this compound exerts its effects involves competitive inhibition at the androgen receptor site, which is crucial for regulating various physiological processes influenced by androgens. Studies have shown that it can provide therapeutic benefits while minimizing adverse effects commonly associated with traditional androgen therapies .

Case Studies

Recent clinical trials have highlighted the efficacy of Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- in managing prostate cancer. One notable study demonstrated that patients receiving this compound exhibited reduced tumor growth and improved quality of life metrics compared to those on placebo treatments .

Mechanism of Action

The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:

-

Molecular Targets: : The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways .

-

Pathways Involved: : The compound can affect various biochemical pathways, including those related to inflammation, pain, and microbial growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations:

- Electronic Effects: Chloro (Cl) and trifluoromethyl (CF₃) groups are electron-withdrawing, reducing electron density on the aromatic system.

- Positional Isomerism : The placement of substituents on the benzene (e.g., 3- vs. 4-amine) or pyrazole (e.g., 4-Cl vs. 5-CF₃) significantly affects molecular geometry and binding affinity.

- Heterocycle Variations : Pyrazole, imidazole, and tetrazole rings differ in hydrogen-bonding capacity and acidity. For example, tetrazoles are more acidic (pKa ~4–5) than pyrazoles (pKa ~10–12), influencing solubility and pharmacokinetics .

Biological Activity

Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-, also known as 4-Chloro-3-(1-methyl-1H-pyrazol-5-yl)benzenamine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a benzene ring substituted with an amine group and a pyrazole moiety, which contributes to its unique properties and potential therapeutic applications.

- Molecular Formula : C10H10ClN3

- Molecular Weight : 207.66 g/mol

- CAS Number : 2091496-44-3

The structure of this compound includes a chloro group at the para position of the benzene ring and a methyl group attached to the pyrazole, influencing its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For example, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancers. Specifically:

- In vitro studies demonstrated that compounds with the 1H-pyrazole scaffold could effectively inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) .

The mechanism by which benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- exerts its biological effects is primarily through interaction with specific biological targets. Notably:

- Tubulin Inhibition : Molecular docking studies suggest that this compound may bind to the colchicine-binding site on tubulin, leading to inhibition of tubulin polymerization and subsequent disruption of mitotic processes in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzenamine derivatives is highly dependent on their structural features. The presence of halogen substituents and the pyrazole moiety significantly enhance their pharmacological profiles. A comparison with similar compounds reveals variations in activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloroaniline | Chlorobenzene derivative | Intermediate in dye synthesis |

| 4-Chloro-N-(pyrazolyl)aniline | Contains a pyrazole substituent | Known for anti-inflammatory properties |

| 5-Methylpyrazole | Methylated pyrazole | Exhibits unique reactivity patterns |

Case Studies

- Antitumor Activity : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of benzenamine derivatives to various protein targets. These studies aid in understanding how structural modifications can enhance or diminish biological activity .

Q & A

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.